Cas no 2137728-84-6 (1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)-)

1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)-
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- インチ: 1S/C12H8BrF3O3/c1-6(17)11(12(14,15)16)5-8-7(10(18)19-11)3-2-4-9(8)13/h2-4H,5H2,1H3
- InChIKey: ZLFBDGHNTQCQBQ-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)=O)(C(F)(F)F)OC(=O)C2=CC=CC(Br)=C2C1
1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398830-0.1g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 0.1g |
$993.0 | 2025-03-15 | |
Enamine | EN300-398830-0.25g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 0.25g |
$1038.0 | 2025-03-15 | |
Enamine | EN300-398830-0.5g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 0.5g |
$1084.0 | 2025-03-15 | |
Enamine | EN300-398830-10.0g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 10.0g |
$4852.0 | 2025-03-15 | |
Enamine | EN300-398830-2.5g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 2.5g |
$2211.0 | 2025-03-15 | |
Enamine | EN300-398830-0.05g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 0.05g |
$948.0 | 2025-03-15 | |
Enamine | EN300-398830-1.0g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 1.0g |
$1129.0 | 2025-03-15 | |
Enamine | EN300-398830-5.0g |
3-acetyl-5-bromo-3-(trifluoromethyl)-3,4-dihydro-1H-2-benzopyran-1-one |
2137728-84-6 | 95.0% | 5.0g |
$3273.0 | 2025-03-15 |
1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)- 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl)-に関する追加情報
Introduction to 1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl) (CAS No. 2137728-84-6)
1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl), identified by its CAS number 2137728-84-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyranone class, a family of molecules known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as the acetyl moiety at the 3-position, a bromo substituent at the 5-position, and a trifluoromethyl group at the 3-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The benzopyranone core is a privileged structure in medicinal chemistry, often found in natural products and synthetic bioactive molecules. The 1H-2-Benzopyran-1-one scaffold is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors. The modifications introduced in this compound, such as the acetyl group and the trifluoromethyl moiety, are known to enhance metabolic stability and binding affinity, which are critical factors in the design of novel pharmaceuticals.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, has become a common strategy in drug design due to its ability to improve lipophilicity, binding affinity, and metabolic stability. The compound 1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl) exemplifies this trend by incorporating multiple fluorinated and halogenated substituents that are known to modulate biological activity.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new therapeutic agents. The bromo substituent at the 5-position of the benzopyranone ring can serve as a handle for further chemical modifications via cross-coupling reactions, allowing for the synthesis of derivatives with tailored biological properties. Additionally, the acetyl group can be used to modulate solubility and pharmacokinetic profiles, making this compound a versatile starting point for drug discovery efforts.
Recent studies have highlighted the importance of benzopyranone derivatives in addressing various therapeutic challenges. For instance, compounds with similar scaffolds have been investigated for their potential in treating neurological disorders, inflammation, and cancer. The structural features of 1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl) align well with these efforts, as it combines multiple pharmacophores that are known to interact with biological targets relevant to these diseases.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps include condensation reactions to form the benzopyranone core followed by functional group interconversions to introduce the acetyl, bromo, and trifluoromethyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications at specific positions on the benzopyranone ring.
The pharmacological profile of 1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl) is still under investigation; however, preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors. For example, analogs of benzopyranone derivatives have been shown to inhibit kinases and other enzymes involved in signal transduction pathways relevant to cancer progression. The presence of both halogenated and fluorinated substituents may enhance its binding affinity for these targets compared to simpler benzopyranone derivatives.
In conclusion,1H-2-Benzopyran-1-one, 3-acetyl-5-bromo-3,4-dihydro-3-(trifluoromethyl) (CAS No. 2137728-84-6) represents a promising candidate for further exploration in drug discovery. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with improved pharmacological properties. As research in this area continues to advance,this compound has the potential to contribute significantly to efforts aimed at addressing unmet medical needs across various therapeutic areas.
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